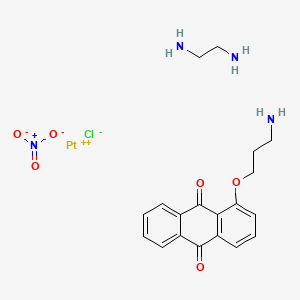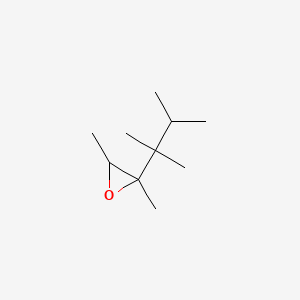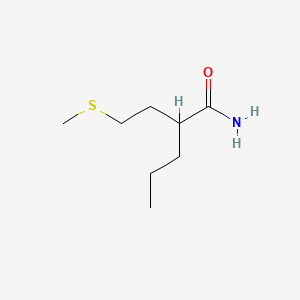
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. This compound is often used in various industrial applications, particularly in the dye and pigment industries. Its unique structure allows it to interact with light in specific ways, making it valuable for creating vivid and stable colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4-methyl-2-sulphonatophenylamine, followed by coupling with 4,5-dihydroxy-3,6-diaminonaphthalene-2,7-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustments to optimize yield and purity. The final product is then purified through filtration and crystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated azo structure. The molecular targets include various substrates that can interact with the azo and sulphonate groups, leading to changes in color or fluorescence. The pathways involved often include electron transfer processes and interactions with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Tetrasodium 4,5-dihydroxy-3,6-bis((4-chloro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Tetrasodium 4,5-dihydroxy-3,6-bis((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is unique due to its specific methyl substitution, which affects its solubility, stability, and color properties. This makes it particularly valuable in applications where these characteristics are crucial.
Propriétés
Numéro CAS |
65271-28-5 |
|---|---|
Formule moléculaire |
C24H16N4Na4O14S4 |
Poids moléculaire |
804.6 g/mol |
Nom IUPAC |
tetrasodium;4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H20N4O14S4.4Na/c1-11-3-5-14(16(7-11)43(31,32)33)25-27-21-18(45(37,38)39)9-13-10-19(46(40,41)42)22(24(30)20(13)23(21)29)28-26-15-6-4-12(2)8-17(15)44(34,35)36;;;;/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
Clé InChI |
VQOGZWSJYAHWJQ-UHFFFAOYSA-J |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


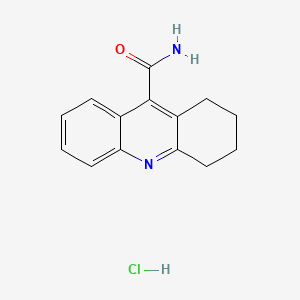
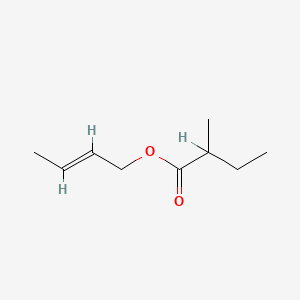
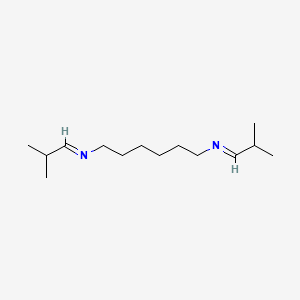
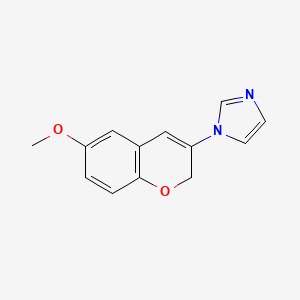
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)



